molecular formula C16H18BrN3O4 B10947029 5-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-hydroxybenzoic acid

5-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-hydroxybenzoic acid

Cat. No.: B10947029
M. Wt: 396.24 g/mol
InChI Key: PRDQMRUUHBFAMD-UHFFFAOYSA-N
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Description

5-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-hydroxybenzoic acid is a complex organic compound featuring a pyrazole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-hydroxybenzoic acid typically involves multiple stepsThe final step involves coupling the pyrazole derivative with 2-hydroxybenzoic acid under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, 5-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-hydroxybenzoic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy .

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in areas such as polymer science and nanotechnology .

Mechanism of Action

The mechanism of action of 5-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-hydroxybenzoic acid lies in its combined structural features. The presence of both the pyrazole ring and the hydroxybenzoic acid moiety allows for unique interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C16H18BrN3O4

Molecular Weight

396.24 g/mol

IUPAC Name

5-[[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C16H18BrN3O4/c1-8(7-20-10(3)14(17)9(2)19-20)15(22)18-11-4-5-13(21)12(6-11)16(23)24/h4-6,8,21H,7H2,1-3H3,(H,18,22)(H,23,24)

InChI Key

PRDQMRUUHBFAMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)NC2=CC(=C(C=C2)O)C(=O)O)C)Br

Origin of Product

United States

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